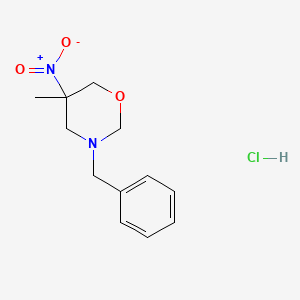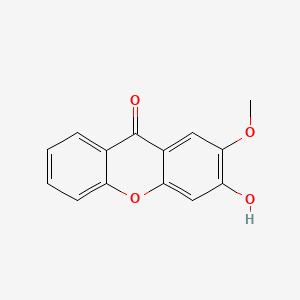
3-Hydroxy-2-methoxyxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-methoxyxanthen-9-one is a chemical compound with the molecular formula C₁₄H₁₀O₄ and a molecular weight of 242.23 g/mol . It belongs to the class of xanthones, which are oxygen-containing heterocycles known for their diverse biological activities . This compound is characterized by a xanthone core structure with hydroxy and methoxy substituents at the 3 and 2 positions, respectively .
Vorbereitungsmethoden
The synthesis of 3-Hydroxy-2-methoxyxanthen-9-one can be achieved through various synthetic routes. One common method involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another approach utilizes zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Industrial production methods often involve optimization of these classical procedures to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
3-Hydroxy-2-methoxyxanthen-9-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium carbonate, methyl iodide, and hydrazine hydrate . For example, a reaction with methyl iodide in the presence of potassium carbonate in acetone can yield various substituted xanthones . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-methoxyxanthen-9-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex xanthone derivatives . In biology and medicine, xanthones, including this compound, have shown promising activities such as anti-cancer, anti-inflammatory, and antioxidant effects . These compounds are also being explored for their potential use in treating neurodegenerative diseases and as sensitizing chromophores in chemical biology .
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-methoxyxanthen-9-one involves modulation of various molecular targets and pathways. For instance, xanthones have been shown to activate the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . This activation leads to the upregulation of antioxidant enzymes and protective proteins, thereby exerting anti-inflammatory and cytoprotective effects .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-2-methoxyxanthen-9-one can be compared with other similar xanthone derivatives such as 3-hydroxyxanthone and 2-methoxyxanthone . While these compounds share the same xanthone core structure, the specific substituents at different positions confer unique biological activities and chemical properties. For example, 3-hydroxyxanthone has been shown to possess anti-inflammatory activity by inhibiting NADPH-catalyzed lipid peroxidation . The presence of both hydroxy and methoxy groups in this compound may enhance its overall bioactivity and solubility compared to its analogs .
Eigenschaften
CAS-Nummer |
33018-28-9 |
|---|---|
Molekularformel |
C14H10O4 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
3-hydroxy-2-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O4/c1-17-13-6-9-12(7-10(13)15)18-11-5-3-2-4-8(11)14(9)16/h2-7,15H,1H3 |
InChI-Schlüssel |
VVZBRQKEVJGCCA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


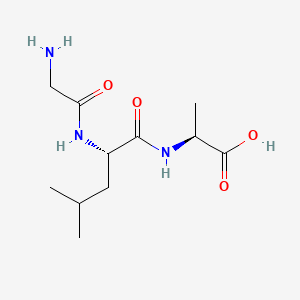

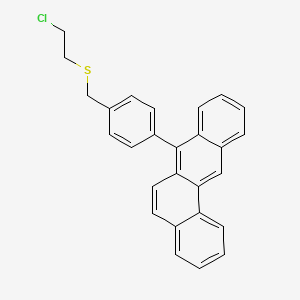
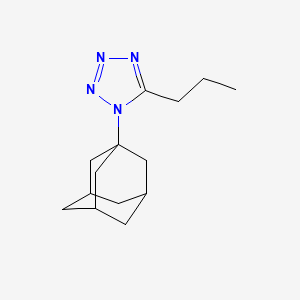

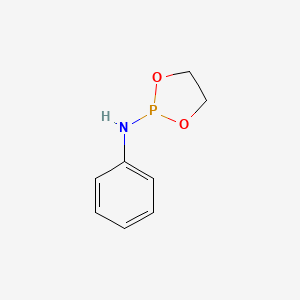
![4-[(1-Phenylethoxy)carbonyl]benzoate](/img/structure/B14695234.png)
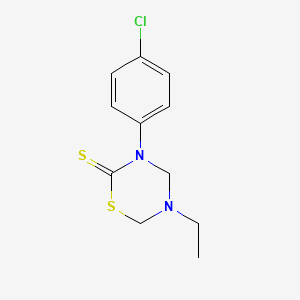

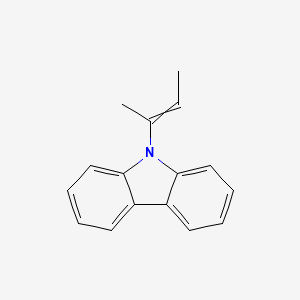
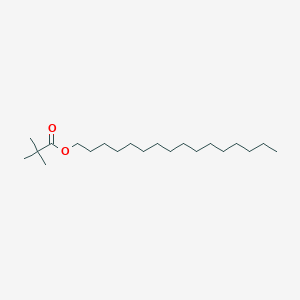
![3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione](/img/structure/B14695272.png)

